2-Amino-5-chloro-6-methoxynicotinic acid
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Overview
Description
2-Amino-5-chloro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of nicotinic acid, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-6-methoxynicotinic acid typically involves the modification of nicotinic acid derivatives. One common method is the chlorination of 6-methoxynicotinic acid followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-6-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Amino-5-chloro-6-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloronicotinic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxynicotinic acid: Lacks the amino and chlorine groups, resulting in different chemical properties.
5-Chloro-6-methoxynicotinic acid: Lacks the amino group, which may influence its interaction with biological targets.
Uniqueness
2-Amino-5-chloro-6-methoxynicotinic acid is unique due to the presence of all three functional groups (amino, chloro, and methoxy) on the pyridine ring. This combination of groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7ClN2O3 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-amino-5-chloro-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-4(8)2-3(7(11)12)5(9)10-6/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
UOFIIMTZSIMALY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)C(=O)O)Cl |
Origin of Product |
United States |
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